Cas no 108811-61-6 (Furfuralacetone)

Furfuralacetone (C₈H₈O₂) is a furan derivative formed via the aldol condensation of furfural and acetone. This compound exhibits notable reactivity due to its α,β-unsaturated carbonyl structure, making it a versatile intermediate in organic synthesis. Its conjugated system allows for participation in Diels-Alder reactions, Michael additions, and other transformations, facilitating the production of heterocyclic and fine chemicals. Furfuralacetone is also valued for its potential as a precursor in agrochemical and pharmaceutical applications. The product's stability under standard conditions and compatibility with common solvents enhance its utility in laboratory and industrial settings. Its synthesis from renewable furfural aligns with sustainable chemistry initiatives.
Furfuralacetone structure
Furfuralacetone structure
商品名:Furfuralacetone
CAS番号:108811-61-6
MF:C8H8O2
メガワット:136.14792
CID:128175
PubChem ID:1549522

Furfuralacetone 化学的及び物理的性質

名前と識別子

    • 3-Buten-2-one,4-(2-furanyl)-, (3Z)-
    • FURFURALACETONE
    • (Z)-4-(2-Furanyl)-3-buten-2-one
    • 3-Buten-2-one,4-(2-furanyl)-, (Z)-
    • cis-1-(2-Furanyl)-1-buten-3-one
    • (Z)-4-(furan-2-yl)but-3-en-2-one
    • 3-Buten-2-one, 4-(2-furanyl)-, (3Z)- (9CI)
    • 4-(2-furyl)-3-buten-2-one, predominantly cis
    • 4-(2-FURYL)-3-BUTEN-2-ONE 95% CIS AND&
    • 4-(2-Furyl)-3-buten-2-one, predominantly cis 95%
    • 4-(2-FURYL)-3-BUTEN-2-ONE, 95%, PREDOMIN ANTLY CIS
    • (3Z)-4-(furan-2-yl)but-3-en-2-one
    • GBKGJMYPQZODMI-PLNGDYQASA-N
    • 4-(2-Furanyl)-3-buten-2-one
    • DTXSID201328344
    • 2-(3-Oxobutenyl)furan
    • Oramin Special GR
    • 2-Furfurylideneacetone
    • 2-Furalacetone
    • 4-(2-Furyl)-3-buten-2-one, predominantly cis, 95%
    • 1-(2-Furyl)but-2-en-3-one
    • FEMA 2495
    • beta -2-Furylideneacetone
    • Furfuryl acetone
    • CHEBI:178011
    • 3-Buten-2-one, 4-(2-furyl)- (6CI,8CI)
    • 1-(2-furanyl)-1-buten-3-one, cis
    • (Z)-4-(uran-2-yl)but-3-en-2-one
    • Furfurylideneacetone resin
    • 4-(2-Furanyl)-3-Butene-2-one
    • (3E)-4-(2-Furyl)-3-buten-2-one
    • Oramin R
    • 25398-39-4
    • 108811-61-6
    • trans-Furfurylideneacetone
    • Furfuralacetone
    • インチ: InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4-
    • InChIKey: GBKGJMYPQZODMI-PLNGDYQASA-N
    • ほほえんだ: CC(=O)/C=C\C1=CC=CO1

計算された属性

  • せいみつぶんしりょう: 136.05244
  • どういたいしつりょう: 136.052
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 30.2

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.073
  • ゆうかいてん: 34-41 °C(lit.)
  • ふってん: 102 to 104° F (NTP, 1992)
  • フラッシュポイント: 220 °F
  • 屈折率: n20/D 1.565(lit.)
  • PSA: 30.21
  • LogP: 1.88180
  • ようかいせい: 未確定

Furfuralacetone セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • RTECS番号:EM9939000
  • 危険物標識: Xn
  • セキュリティ用語:WGK Germany 3RTECS EM9939000

Furfuralacetone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F254730-10g
Furfuralacetone
108811-61-6
10g
$ 125.00 2022-06-05
TRC
F254730-25g
Furfuralacetone
108811-61-6
25g
$ 250.00 2022-06-05
A2B Chem LLC
AE18961-25g
Furfuralacetone
108811-61-6 97
25g
$223.00 2024-04-20
A2B Chem LLC
AE18961-5g
Furfuralacetone
108811-61-6 97
5g
$119.00 2024-04-20
TRC
F254730-5g
Furfuralacetone
108811-61-6
5g
$ 80.00 2022-06-05
A2B Chem LLC
AE18961-100g
Furfuralacetone
108811-61-6 97%
100g
$347.00 2024-04-20

Furfuralacetone 関連文献

Furfuralacetoneに関する追加情報

Recent Advances in the Study of Furfuralacetone (108811-61-6) in Chemical Biology and Pharmaceutical Research

Furfuralacetone (CAS: 108811-61-6) is a compound of significant interest in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief aims to provide an overview of the latest findings related to Furfuralacetone, focusing on its chemical properties, biological activities, and therapeutic potential.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and characterization of Furfuralacetone derivatives, emphasizing their potential as anti-inflammatory agents. The researchers utilized a combination of computational modeling and in vitro assays to identify novel derivatives with enhanced bioactivity. The results demonstrated that certain modifications to the Furfuralacetone scaffold could significantly improve its binding affinity to inflammatory targets, such as cyclooxygenase-2 (COX-2).

In another recent investigation, Furfuralacetone was evaluated for its anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Furfuralacetone derivatives exhibited promising cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

Furthermore, Furfuralacetone has been investigated for its role in antimicrobial applications. A 2023 paper in Antimicrobial Agents and Chemotherapy highlighted its efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that Furfuralacetone's ability to disrupt bacterial cell membranes could be harnessed to develop new antimicrobial agents with reduced resistance potential.

Beyond its therapeutic applications, Furfuralacetone has also been studied for its utility in chemical biology. A 2024 publication in Chemical Communications detailed its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. This application underscores its versatility as a tool for studying oxidative stress-related diseases and screening antioxidant compounds.

In conclusion, Furfuralacetone (108811-61-6) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse biological activities and potential for structural modification make it a valuable scaffold for drug discovery. Future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic efficacy in preclinical models to advance its clinical translation.

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